heteroaromatische Verbindungen

Heteroaromatic compounds are a class of organic compounds that contain at least one heteroatom within an aromatic ring system. Common heteroatoms found in these structures include nitrogen (N), oxygen (O), sulfur (S), and phosphorus (P). These compounds play crucial roles in various applications due to their unique chemical properties.

Aromaticity in heterocycles is characterized by the delocalization of electrons, resulting in increased stability compared to non-aromatic analogs. This feature makes heteroaromatic compounds highly reactive towards electrophilic aromatic substitution reactions, which are widely utilized in both industrial and academic settings for the synthesis of pharmaceuticals, agrochemicals, dyes, and other functional materials.

The versatility of these compounds arises from their diverse structural configurations and the presence of electron-withdrawing or donating substituents that can modulate reactivity and physical properties. Examples include pyridine, furan, thiophene, imidazole, oxazole, thiazole, and indole, each offering distinct characteristics for specific applications in chemistry and beyond.

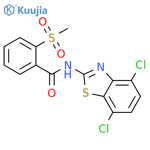

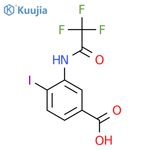

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

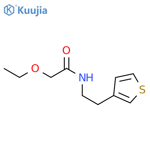

|

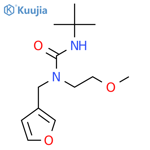

2-ethoxy-N-[2-(thiophen-3-yl)ethyl]acetamide | 1251576-72-3 | C10H15NO2S |

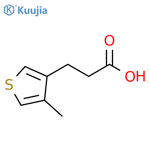

|

3-Thiophenepropanoic acid, 4-methyl- | 1785172-95-3 | C8H10O2S |

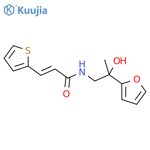

|

(2E)-N-2-(furan-2-yl)-2-hydroxypropyl-3-(thiophen-2-yl)prop-2-enamide | 1396892-80-0 | C14H15NO3S |

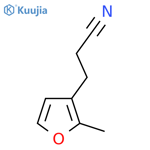

|

3-(2-methylfuran-3-yl)propanenitrile | 2229513-60-2 | C8H9NO |

|

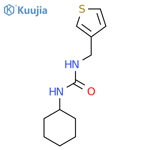

1-cyclohexyl-3-(thiophen-3-yl)methylurea | 1208760-62-6 | C12H18N2OS |

|

3-tert-butyl-1-(furan-3-yl)methyl-1-(2-methoxyethyl)urea | 1421483-09-1 | C13H22N2O3 |

|

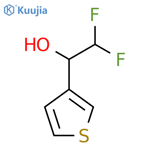

2,2-difluoro-1-(thiophen-3-yl)ethan-1-ol | 1510780-05-8 | C6H6F2OS |

|

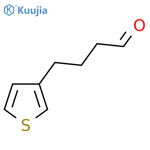

4-(thiophen-3-yl)butanal | 1343157-37-8 | C8H10OS |

|

1-(adamantan-1-yl)-3-(furan-3-yl)methyl-3-(2-methoxyethyl)urea | 1421480-52-5 | C19H28N2O3 |

|

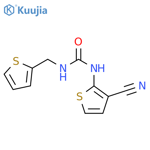

3-(3-cyanothiophen-2-yl)-1-(thiophen-2-yl)methylurea | 1207001-93-1 | C11H9N3OS2 |

Verwandte Literatur

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

Empfohlene Lieferanten

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte